![molecular formula C14H15NO3 B1377985 Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1363381-91-2](/img/structure/B1377985.png)

Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

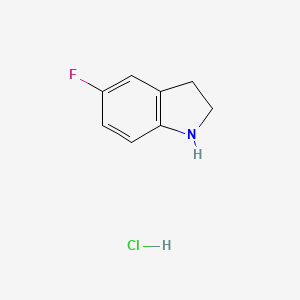

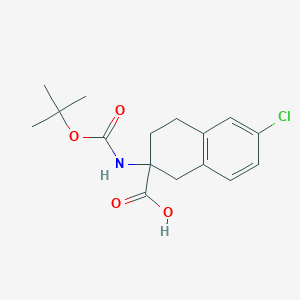

Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C14H15NO3 . It’s a compound that has not been extensively studied, but it’s related to the compound tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a structure where two rings share a single atom . The InChI code for this compound is 1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 .Scientific Research Applications

Chemical Synthesis and Derivatization

The research into Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate primarily focuses on its synthesis and potential as a precursor for further chemical modifications. Meyers et al. (2009) detailed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for selective derivatization on the azetidine and cyclobutane rings, serving as a convenient entry point into novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009). Similarly, Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivatives, positioning these novel amino acids as valuable for chemistry, biochemistry, and drug design due to their incorporation into the family of sterically constrained amino acids (Radchenko et al., 2010).

Regioselective Cycloaddition and Structural Characterization

The compound's reactive nature was explored through regioselective cycloaddition. Molchanov and Tran (2013) reported the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as mixtures of diastereoisomers through a highly regioselective 1,3-dipolar cycloaddition, indicating the compound's potential for creating structurally diverse derivatives (Molchanov & Tran, 2013).

Applications in Drug Discovery

In the context of drug discovery, Guérot et al. (2011) synthesized various novel angular azaspiro[3.3]heptanes, including the practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their subsequent conversions into functionalized derivatives. The methods reported are suitable for the synthesis of these building blocks for drug discovery, either as members of a library or on an individual preparative scale (Guérot et al., 2011).

Structural and Stability Improvements

Further research by van der Haas et al. (2017) introduced an improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane. The compound was isolated as a sulfonic acid salt to yield a more stable and soluble product, enhancing its applicability under a broader range of reaction conditions (van der Haas et al., 2017).

properties

IUPAC Name |

benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPRLSJKUKAFBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601160455 |

Source

|

| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363381-91-2 |

Source

|

| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)

![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)

![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)

![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)

![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)